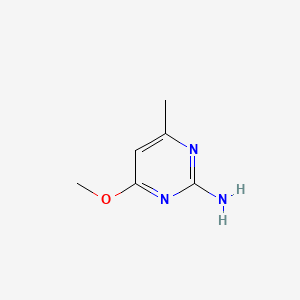

2-Amino-4-methoxy-6-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWZXTZIZWBIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343074 | |

| Record name | 2-Amino-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7749-47-5 | |

| Record name | 2-Amino-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-6-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-methoxy-6-methylpyrimidine chemical properties

An In-depth Technical Guide to 2-Amino-4-methoxy-6-methylpyrimidine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes core chemical properties, spectroscopic data, synthesis protocols, and reactivity insights, grounding them in established scientific principles.

Core Compound Identity and Physicochemical Properties

This compound (AMMP) is a substituted pyrimidine derivative. The pyrimidine ring, an aromatic heterocycle containing two nitrogen atoms, is a foundational scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1] The specific substitutions on this core—an amino group at position 2, a methoxy group at position 4, and a methyl group at position 6—confer distinct chemical properties that make it a valuable intermediate in organic synthesis.

The primary identifiers and key physicochemical properties of AMMP are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxy-6-methylpyrimidin-2-amine | [2][3] |

| CAS Number | 7749-47-5 | [4][5] |

| Molecular Formula | C₆H₉N₃O | [2][5] |

| Molecular Weight | 139.16 g/mol | [2][5] |

| Appearance | Powder | [5] |

| Melting Point | 156-158 °C | [4][5] |

| Solubility | Soluble in methanol (1%) | [5] |

| InChI Key | SNWZXTZIZWBIDQ-UHFFFAOYSA-N | [2][5] |

| SMILES | COc1cc(C)nc(N)n1 | [5] |

Spectroscopic Profile: The Signature of a Molecule

Spectroscopic analysis is fundamental to verifying the structure and purity of a chemical compound. The expected spectral data for AMMP are detailed below, providing a baseline for experimental characterization.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, revealing the presence of specific functional groups.[6] For AMMP, the key expected absorption bands are:

-

N-H Stretching: The primary amine (-NH₂) group will typically exhibit two distinct, sharp to medium peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[7]

-

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C=N and C=C Stretching: The aromatic ring vibrations will produce a series of sharp absorptions in the 1400-1650 cm⁻¹ fingerprint region.[6]

-

C-O Stretching: The ether linkage of the methoxy group will result in a strong, characteristic absorption band around 1050-1250 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For AMMP, the expected signals are:

-

-NH₂ Protons: A broad singlet, typically in the range of 5.0-6.0 ppm, which may exchange with D₂O. The chemical shift can vary with solvent and concentration.

-

Pyrimidine Ring Proton: A singlet corresponding to the single proton on the pyrimidine ring (at position 5), expected around 5.8-6.5 ppm.

-

-OCH₃ Protons: A sharp singlet at approximately 3.8-4.0 ppm, integrating to three protons.

-

-CH₃ Protons: A sharp singlet at approximately 2.2-2.5 ppm, integrating to three protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[6] In Electron Impact (EI) mass spectrometry, AMMP is expected to show:

-

Molecular Ion (M⁺) Peak: A prominent peak at m/z = 139, corresponding to the molecular weight of the compound.[2]

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a methyl radical (M-15) from the methoxy group, or other characteristic cleavages of the pyrimidine ring.

Synthesis Methodology: A Representative Protocol

The synthesis of substituted aminopyrimidines often involves the condensation of a guanidine derivative with a 1,3-dielectrophile, such as a β-diketone or its equivalent. This approach builds the heterocyclic ring system efficiently.

Protocol: Condensation of Guanidine with a β-Ketoester Equivalent

This protocol describes a generalized, yet robust, method analogous to established syntheses of similar pyrimidine cores.[9] The causality behind this choice is the high reliability and atom economy of cyclocondensation reactions for building heterocyclic scaffolds.

Step-by-Step Methodology:

-

Preparation of the Guanidine Base: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

-

Base Addition: Add sodium ethoxide (1.0 equivalent) to the solution to generate the free guanidine base. A precipitate of sodium chloride will form. The choice of a strong, non-nucleophilic base is critical to deprotonate the guanidine salt without interfering in the subsequent condensation.

-

Filtration: Stir the mixture at room temperature for 30 minutes, then filter to remove the sodium chloride precipitate. The resulting filtrate contains the free guanidine base.

-

Condensation Reaction: To the ethanolic guanidine solution, add methyl acetoacetate (1.0 equivalent), which serves as the 1,3-dielectrophile precursor.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). Refluxing provides the necessary activation energy for the condensation and subsequent cyclization/dehydration to form the pyrimidine ring.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water and acidified to precipitate the crude product, which is subsequently methylated to yield the final compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.[4]

Reactivity and Chemical Behavior

The chemical behavior of AMMP is governed by the interplay of its functional groups.

-

Nucleophilicity: The exocyclic amino group at the C2 position is a primary nucleophilic site. It can readily react with various electrophiles. Furthermore, the pyrimidine ring itself is electron-rich, and the nitrogen atoms can act as proton acceptors or coordinate with metals. This nucleophilic character allows AMMP to be used in the regioselective introduction of nucleophiles in reactions like the Baylis-Hillman reaction.[4]

-

Basicity: The nitrogen atoms in the pyrimidine ring impart basic properties to the molecule, allowing it to form salts with acids, such as the picrate salt.[4]

-

Charge-Transfer Complexes: As an electron donor, AMMP can form charge-transfer complexes with electron acceptors like iodine.[4] This property is indicative of its electron-rich nature, which is a key feature for its utility in building more complex molecular architectures.

Applications in Drug Development: A Precursor to Sulfonamides

Pyrimidine derivatives are cornerstones of medicinal chemistry.[1] AMMP and its close analogs are particularly important as precursors for the synthesis of sulfa drugs, a class of antibiotics. The synthesis of sulfamerazine, for example, utilizes a similar 2-aminopyrimidine core. The following workflow illustrates the analogous synthesis of a potent sulfonamide from AMMP.

Workflow: Synthesis of a Sulfamerazine Analog

-

Coupling Reaction: this compound is reacted with 4-acetamidobenzenesulfonyl chloride (ASC) in the presence of a base like pyridine. The nucleophilic amino group of AMMP attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a sulfonamide bond. Pyridine acts as a catalyst and scavenges the HCl byproduct.

-

Deprotection: The resulting intermediate contains an acetyl protecting group on the aniline nitrogen. This group is subsequently removed via acid or base-catalyzed hydrolysis to yield the final active pharmaceutical ingredient (API), which features a free primary aromatic amine essential for its antibacterial activity.

// Invisible node for label mid [shape=point, width=0, height=0, pos="!"]; edge [label=" + Pyridine", color="#34A853"]; AMMP -> mid [style=invis]; ASC -> mid [style=invis]; mid -> Intermediate [minlen=1]; } Gcaption { label="Fig 3: Synthesis of a sulfonamide drug from AMMP."; fontsize=10; fontcolor="#5F6368"; } enddot

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Classifications: It is classified as an irritant.[2][5]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[10]

This guide provides a foundational understanding of this compound, equipping researchers with the core knowledge needed for its effective and safe utilization in scientific discovery.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound CAS#: 7749-47-5 [m.chemicalbook.com]

- 5. 2-氨基-4-甲氧基-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. lehigh.edu [lehigh.edu]

- 7. youtube.com [youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-6-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-amino-4-methoxy-6-methylpyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. The document delves into the mechanistic underpinnings of the most common three-step synthesis, offering detailed, field-proven protocols for each stage. Emphasis is placed on the causal relationships between reaction conditions and outcomes, ensuring a thorough understanding for researchers, scientists, and professionals in drug development. This guide also includes a detailed characterization of the target molecule and its precursors, alternative synthetic strategies, and a discussion of its significant applications.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine that serves as a crucial building block in the synthesis of various high-value organic compounds. Its structural features, particularly the arrangement of the amino and methoxy groups on the pyrimidine core, make it an ideal precursor for the synthesis of sulfonylurea herbicides and sulfonamide drugs.[1][2][3] The demand for this intermediate is driven by the continuous need for effective and selective agrochemicals and pharmaceuticals. A thorough understanding of its synthesis is therefore paramount for chemists working in these fields.

This guide will focus on the most established and widely practiced synthetic route, which proceeds through three key transformations:

-

Condensation: Formation of the pyrimidine ring to yield 2-amino-4-hydroxy-6-methylpyrimidine.

-

Chlorination: Conversion of the hydroxyl group to a chloro group to produce 2-amino-4-chloro-6-methylpyrimidine.

-

Methoxylation: Nucleophilic substitution of the chloro group with a methoxy group to afford the final product.

Each of these steps will be examined in detail, with a focus on the underlying chemical principles that govern the selection of reagents and reaction conditions.

The Primary Synthetic Pathway: A Three-Step Approach

The most common and reliable synthesis of this compound is a three-step process that begins with simple, commercially available starting materials. This pathway is favored for its robustness and scalability.

Step 1: Condensation to Form 2-Amino-4-hydroxy-6-methylpyrimidine

The initial step involves the formation of the pyrimidine ring through a condensation reaction between a guanidine salt (typically guanidine hydrochloride) and a β-ketoester, ethyl acetoacetate. This reaction is a variation of the classical Biginelli reaction.[4][5][6]

Mechanism: The reaction proceeds via a series of nucleophilic additions and condensations. While several mechanistic pathways have been proposed, a widely accepted route involves the initial condensation of guanidine with one of the carbonyl groups of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring.[7][8] The use of a base, such as sodium ethoxide or sodium carbonate, is crucial to deprotonate the guanidine hydrochloride, generating the free guanidine nucleophile, and to catalyze the condensation steps.[9]

Experimental Protocol:

A general procedure for the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine is as follows:

-

To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir to form the free guanidine base.

-

Slowly add ethyl acetoacetate to the reaction mixture.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

-

Filter the solid, wash with water and ethanol, and dry to obtain the desired product.

Quantitative Data:

| Reagent/Parameter | Value/Condition | Reference |

| Guanidine Hydrochloride | 1.0 eq | [9] |

| Ethyl Acetoacetate | 1.0 eq | [9] |

| Base | Sodium Ethoxide or Sodium Carbonate | [9][10] |

| Solvent | Ethanol | [10] |

| Temperature | Reflux (approx. 78 °C) | [10] |

| Reaction Time | 2-10 hours | [9][10] |

| Typical Yield | 52-76% | [9] |

Step 2: Chlorination to Form 2-Amino-4-chloro-6-methylpyrimidine

The second step involves the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This is a crucial activation step, as the chloro group is a much better leaving group than the hydroxyl group, facilitating the subsequent nucleophilic substitution. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).[11]

Mechanism: The reaction of a hydroxypyrimidine with POCl₃ can proceed through the formation of a Vilsmeier-Haack-type reagent if a tertiary amine or a formamide is present.[12][13] The hydroxyl group of the pyrimidine attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. Subsequent attack by a chloride ion, either from POCl₃ itself or from the decomposition of the intermediate, leads to the displacement of the phosphate group and the formation of the 4-chloropyrimidine. The presence of a base, such as N,N-dimethylaniline, is often used to neutralize the HCl generated during the reaction.[14]

Experimental Protocol:

A representative procedure for the chlorination is as follows:

-

To a flask, add 2-amino-4-hydroxy-6-methylpyrimidine and an excess of phosphorus oxychloride.

-

Optionally, add a tertiary amine such as N,N-dimethylaniline.

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization.

Quantitative Data:

| Reagent/Parameter | Value/Condition | Reference |

| 2-Amino-4-hydroxy-6-methylpyrimidine | 1.0 eq | [14] |

| Phosphorus Oxychloride (POCl₃) | 3.5-9.0 eq | [14] |

| Base (optional) | N,N-dimethylaniline | [14] |

| Temperature | 60-110 °C (reflux) | [14][15] |

| Reaction Time | 4-8 hours | [14][15] |

| Typical Yield | ~86% | [14] |

Safety Note: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[16][17][18][19] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The quenching of excess POCl₃ is highly exothermic and should be performed with extreme caution by slowly adding the reaction mixture to a large excess of ice.

Step 3: Methoxylation to Yield this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position is displaced by a methoxy group.[20] This is typically achieved by reacting the 2-amino-4-chloro-6-methylpyrimidine with sodium methoxide in methanol.

Mechanism: The SNAr mechanism involves the attack of the nucleophile (methoxide ion) on the electron-deficient pyrimidine ring at the carbon bearing the leaving group (chlorine). This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent elimination step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product. The reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.

Experimental Protocol:

A typical procedure for the methoxylation step is as follows:

-

Prepare a solution of sodium methoxide in methanol.

-

Add 2-amino-4-chloro-6-methylpyrimidine to the sodium methoxide solution.

-

Heat the reaction mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Add water to the residue to dissolve the sodium chloride byproduct.

-

Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate or toluene.[21]

Quantitative Data:

| Reagent/Parameter | Value/Condition | Reference |

| 2-Amino-4-chloro-6-methylpyrimidine | 1.0 eq | [20] |

| Sodium Methoxide | Excess | [20] |

| Solvent | Methanol | [20] |

| Temperature | Reflux (approx. 65 °C) | [20] |

| Reaction Time | Several hours | [20] |

| Typical Yield | High | [20] |

Characterization of Intermediates and Final Product

Thorough characterization of the intermediates and the final product is essential to ensure the success of the synthesis and the purity of the final compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

2-Amino-4-hydroxy-6-methylpyrimidine

-

¹H NMR: Expected signals include a singlet for the methyl protons, a singlet for the pyrimidine ring proton, and a broad singlet for the amino protons. The hydroxyl proton may be observable as a broad singlet, or it may exchange with solvent protons.[22]

-

IR: Characteristic peaks include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), a C=O stretching vibration (if the tautomeric keto form is present, around 1650 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring.[23]

2-Amino-4-chloro-6-methylpyrimidine

-

¹H NMR & ¹³C NMR: The NMR spectra will show characteristic shifts for the methyl group, the pyrimidine ring proton, and the amino protons. The carbon attached to the chlorine atom will have a distinct chemical shift in the ¹³C NMR spectrum.[24][25]

-

IR: The spectrum will be similar to the hydroxy precursor but will lack the broad O-H stretch. The C-Cl stretching vibration is typically observed in the fingerprint region.

This compound (Final Product)

-

¹H NMR: The spectrum will show a singlet for the methyl protons, a singlet for the methoxy protons, a singlet for the pyrimidine ring proton, and a broad singlet for the amino protons.

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the methoxy carbon, and the carbons of the pyrimidine ring.

-

IR: Key vibrational bands include N-H stretching of the amino group, C-H stretching of the methyl and methoxy groups, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group.[5]

Summary of Spectroscopic Data:

| Compound | ¹H NMR (indicative shifts, ppm) | ¹³C NMR (indicative shifts, ppm) | IR (indicative bands, cm⁻¹) |

| 2-Amino-4-hydroxy-6-methylpyrimidine | δ 2.1 (s, 3H, CH₃), 5.1 (s, 1H, ring H), 5.9 (br s, 2H, NH₂), 11.1 (br s, 1H, OH) | δ 23.9, 102.5, 155.3, 161.1, 162.3 | ~3400 (N-H), ~3100 (O-H), ~1650 (C=O/C=N) |

| 2-Amino-4-chloro-6-methylpyrimidine | δ 2.4 (s, 3H, CH₃), 6.7 (s, 1H, ring H), 7.2 (br s, 2H, NH₂) | Signals for methyl, ring carbons, and C-Cl | ~3400 (N-H), ~1600 (C=N, C=C) |

| This compound | δ 2.3 (s, 3H, CH₃), 3.8 (s, 3H, OCH₃), 5.9 (s, 1H, ring H), 6.5 (br s, 2H, NH₂) | δ 24.0, 53.5, 85.0, 162.0, 165.0, 170.0 | ~3400 (N-H), ~2950 (C-H), ~1600 (C=N, C=C), ~1250 (C-O) |

Note: The exact chemical shifts and vibrational frequencies can vary depending on the solvent and the instrument used.

Alternative Synthetic Routes

While the three-step pathway is the most common, other methods for the synthesis of this compound and its analogs have been developed, particularly for industrial-scale production. One notable alternative starts from malononitrile. This process involves the formation of a dimethoxy propane diimino hydrochloride intermediate, which then undergoes cyclization to form the pyrimidine ring.[21] While this route may offer advantages in terms of cost and efficiency on a large scale, it often involves more complex procedures and potentially hazardous reagents.

Another approach involves the direct methylation of 2-amino-4,6-dihydroxypyrimidine using reagents like dimethyl carbonate, which is considered a greener alternative to traditional methylating agents.[26] However, this method may require high temperatures and pressures.

Applications in Drug and Agrochemical Development

The primary application of this compound is as a key intermediate in the synthesis of sulfonylurea herbicides.[1][2][3] These herbicides are known for their high efficacy at low application rates and their selectivity. The this compound moiety is a common structural feature in many commercial herbicides, including nicosulfuron, rimsulfuron, and flazasulfuron.[1]

In the pharmaceutical industry, this compound is a precursor for the synthesis of sulfonamide drugs, such as sulfamethoxydiazine. Sulfonamides are a class of antibiotics that inhibit bacterial growth by interfering with folic acid synthesis.

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the production of important pharmaceuticals and agrochemicals. The three-step pathway, involving condensation, chlorination, and methoxylation, offers a reliable and scalable route to this valuable intermediate. A thorough understanding of the mechanisms and experimental parameters for each step, as detailed in this guide, is crucial for optimizing the synthesis and ensuring the production of a high-purity final product. As the demand for advanced drugs and crop protection agents continues to grow, the efficient and safe synthesis of key intermediates like this compound will remain a critical area of focus for the chemical industry.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. BIGINELLI REACTION | PPT [slideshare.net]

- 9. 2-Amino-6-methyl-4-pyrimidinol synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. fishersci.com [fishersci.com]

- 19. lanxess.com [lanxess.com]

- 20. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 21. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. impactfactor.org [impactfactor.org]

- 24. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Amino-4-methoxy-6-methylpyrimidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-methoxy-6-methylpyrimidine (AMMP), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide presents a validated synthesis protocol, discusses its key applications as a versatile building block, and explains the scientific rationale behind its utility. This document is intended to serve as a critical resource for scientists and professionals engaged in drug discovery and chemical synthesis, providing both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a foundational scaffold in bio-organic chemistry and drug development. As an essential component of nucleobases in DNA and RNA, its derivatives are integral to numerous biological processes. This inherent biocompatibility and structural versatility have made pyrimidine-based compounds a cornerstone of modern therapeutics, with applications spanning oncology, infectious diseases, and neurology.

This compound (AMMP) is a substituted pyrimidine that serves as a valuable intermediate and building block. Its specific arrangement of functional groups—an amino group for hydrogen bonding and further reaction, a methoxy group influencing solubility and electronic properties, and a methyl group—provides a unique combination of features for chemical modification and molecular recognition. This guide aims to consolidate the technical data on AMMP, offering a detailed examination of its structure, properties, and synthesis to empower researchers in their scientific endeavors.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structural integrity of a molecule is paramount to its function. AMMP is defined by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents are an amino group at position 2 (-NH₂), a methoxy group at position 4 (-OCH₃), and a methyl group at position 6 (-CH₃).

// Nodes for atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.866,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-0.866,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.866,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="0.866,0.5!", fontcolor="#202124"];

// Substituents N_amino [label="N", pos="-1.732,1!", fontcolor="#202124"]; H1_amino [label="H", pos="-2.232,0.6!", fontcolor="#202124"]; H2_amino [label="H", pos="-2.232,1.4!", fontcolor="#202124"];

O_methoxy [label="O", pos="0,-1.8!", fontcolor="#202124"]; C_methoxy [label="C", pos="0,-2.6!", fontcolor="#202124"]; H1_methoxy [label="H", pos="-0.5,-3!", fontcolor="#202124"]; H2_methoxy [label="H", pos="0.5,-3!", fontcolor="#202124"]; H3_methoxy [label="H", pos="0,-3.2!", fontcolor="#202124"];

C_methyl [label="C", pos="1.732,1!", fontcolor="#202124"]; H1_methyl [label="H", pos="2.232,0.6!", fontcolor="#202124"]; H2_methyl [label="H", pos="2.232,1.4!", fontcolor="#202124"]; H3_methyl [label="H", pos="1.532,1.7!", fontcolor="#202124"];

H_C5 [label="H", pos="1.366,-1!", fontcolor="#202124"];

// Bonds in the ring C2 -- N1 [label=""]; N1 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- N3 [label=""]; N3 -- C2 [label=""];

// Bonds to substituents C2 -- N_amino [label=""]; N_amino -- H1_amino [label=""]; N_amino -- H2_amino [label=""];

C4 -- O_methoxy [label=""]; O_methoxy -- C_methoxy [label=""]; C_methoxy -- H1_methoxy [label=""]; C_methoxy -- H2_methoxy [label=""]; C_methoxy -- H3_methoxy [label=""];

C6 -- C_methyl [label=""]; C_methyl -- H1_methyl [label=""]; C_methyl -- H2_methyl [label=""]; C_methyl -- H3_methyl [label=""];

C5 -- H_C5 [label=""]; } Caption: 2D structure of this compound.

The amino group is a key hydrogen bond donor, while the ring nitrogens and the methoxy oxygen can act as hydrogen bond acceptors. This functionality is critical for its interaction with biological targets and its utility in forming supramolecular structures.[1]

Physicochemical and Spectroscopic Data

A summary of the key identifiers and properties of AMMP is provided below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxy-6-methylpyrimidin-2-amine | [2] |

| CAS Number | 7749-47-5 | [2][3] |

| Molecular Formula | C₆H₉N₃O | [2][3] |

| Molecular Weight | 139.16 g/mol | [2][3] |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | 156-158 °C | |

| SMILES | CC1=CC(=NC(=N1)N)OC | [4] |

| InChIKey | SNWZXTZIZWBIDQ-UHFFFAOYSA-N | [2][4] |

| ¹H NMR | Spectra available in public databases | [2] |

| ¹³C NMR | Spectra available in public databases | [2] |

| IR Spectroscopy | Spectra available in public databases | [4] |

| Mass Spectrometry | Molecular Ion (M⁺): 139 | [2] |

Synthesis and Purification

Scientific Rationale of Synthetic Strategy

The synthesis of substituted pyrimidines typically relies on the condensation of a three-carbon component with a guanidine-containing moiety. A highly effective and common strategy for producing AMMP involves a two-step process starting from the more accessible 2-amino-4-hydroxy-6-methylpyrimidine (isocytosine). This precursor is first chlorinated to create a reactive leaving group (chloride), which is then displaced by a methoxide nucleophile. This nucleophilic aromatic substitution (SNAr) is efficient and regioselective.

Experimental Protocol: Synthesis via Chlorination and Methoxylation

This protocol is a generalized procedure based on established pyrimidine chemistry, such as the synthesis of related 2-amino-4-chloro-6-alkoxypyrimidines.[5][6]

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 2-amino-4-hydroxy-6-methylpyrimidine (1 eq.) in phosphorus oxychloride (POCl₃, 3-5 eq.).

-

Reaction: Add N,N-dimethylaniline (0.1-0.2 eq.) dropwise as a catalyst. Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Expertise & Experience: Phosphorus oxychloride serves as both the chlorinating agent and the solvent. The addition of a tertiary amine like N,N-dimethylaniline accelerates the reaction by activating the POCl₃.

-

-

Work-up: After cooling, slowly and cautiously pour the reaction mixture onto crushed ice. The excess POCl₃ will hydrolyze exothermically.

-

Isolation: Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) until the pH is ~7-8, causing the product to precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Preparation of Nucleophile: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 eq.) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Trustworthiness: The use of anhydrous methanol and an inert atmosphere is critical to prevent the reaction of sodium with water and to ensure the potency of the sodium methoxide nucleophile.

-

-

Reaction: Dissolve the crude 2-amino-4-chloro-6-methylpyrimidine (1 eq.) from Step 1 in anhydrous methanol. Add this solution dropwise to the sodium methoxide solution at room temperature.

-

Completion: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis shows complete consumption of the starting material.[7]

-

Isolation: Quench the reaction by adding water, which will precipitate the final product. Filter the solid, wash thoroughly with water to remove salts, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

Synthesis Workflow Diagram

Applications in Research and Drug Development

The unique substitution pattern of AMMP makes it a valuable precursor in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry Scaffold: As an intermediate, AMMP is used in the synthesis of more complex molecules. The amino group can be acylated, alkylated, or used in coupling reactions to build libraries of compounds for high-throughput screening against various biological targets, including kinases and other enzymes. The broader class of 2,4,6-substituted pyrimidines has shown promise in developing treatments for infectious diseases like Chagas' disease.[8]

-

Herbicide Synthesis: AMMP is structurally related to key intermediates used in the production of sulfonylurea herbicides.[9] Understanding its chemistry is relevant to both the synthesis and the environmental degradation pathways of these important agrochemicals.

-

Materials Science: The hydrogen bonding capabilities and electronic properties of AMMP make it a candidate for studies in crystal engineering and the formation of charge-transfer complexes. These complexes are of interest for developing new materials with specific optical or electronic properties.

Conclusion

This compound is more than a simple chemical compound; it is a versatile tool for innovation in science. Its well-defined molecular structure, predictable reactivity, and accessible synthesis make it an indispensable building block for researchers. This guide has provided a detailed, scientifically-grounded overview of its core attributes, from its molecular weight and structure to a practical synthesis protocol. By understanding the causality behind its properties and reactions, researchers can better leverage this molecule to design the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. jk-sci.com [jk-sci.com]

- 2. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound(7749-47-5) IR2 spectrum [chemicalbook.com]

- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 6. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 2-Amino-4-methoxy-6-methylpyrimidine: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Amino-4-methoxy-6-methylpyrimidine (AMMP), a heterocyclic compound of interest in medicinal and synthetic chemistry. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization to serve as a definitive reference for researchers, scientists, and professionals in drug development. This document emphasizes the causal relationships between molecular structure and spectral features, grounded in authoritative data and theoretical calculations.

Introduction: The this compound Moiety

This compound (CAS No. 7749-47-5) is a substituted pyrimidine, a class of heterocyclic aromatic compounds fundamental to various biological processes and synthetic applications.[1] With a molecular formula of C₆H₉N₃O and a molecular weight of 139.16 g/mol , its structure features a core pyrimidine ring functionalized with an amino group, a methoxy group, and a methyl group.[2] This unique combination of electron-donating groups (amino, methoxy) and an electron-releasing group (methyl) on the heterocyclic scaffold creates a distinct electronic environment that is reflected in its spectroscopic properties. Understanding this spectroscopic fingerprint is paramount for confirming its identity, assessing purity, and studying its role in chemical reactions.

A comprehensive study by Prabavathi and Nilufer (2015) combined experimental spectroscopy with Density Functional Theory (DFT) calculations to provide a robust analysis of AMMP's molecular structure and vibrational modes.[2] This guide synthesizes findings from such foundational work to offer a practical, in-depth perspective.

Molecular Structure

The structural arrangement of AMMP is key to interpreting its spectra. The numbering convention used throughout this guide is illustrated below.

Caption: Molecular structure of this compound (AMMP).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. For AMMP, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which provides a strong theoretical correlation with experimental data.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of AMMP reveals five distinct proton environments. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical, as it can influence the chemical shift of labile protons, particularly those of the amino group, through hydrogen bonding.

-

Sample Preparation: Dissolve 5-10 mg of high-purity AMMP in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a frequency of at least 400 MHz. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A standard single-pulse sequence is typically sufficient.

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 ppm).

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~ 6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. The chemical shift is solvent-dependent. |

| 2 | ~ 5.9 - 6.1 | Singlet | 1H | H5 | This is the sole proton on the pyrimidine ring, appearing as a singlet. Its downfield shift is due to the electronegativity of the adjacent ring nitrogens. |

| 3 | ~ 3.8 - 3.9 | Singlet | 3H | -OCH₃ | The methoxy protons are deshielded by the adjacent oxygen atom, resulting in a singlet in the typical range for methoxy groups on an aromatic ring. |

| 4 | ~ 2.2 - 2.4 | Singlet | 3H | C6-CH₃ | The methyl protons attached to the pyrimidine ring appear as a singlet, shifted slightly downfield due to the aromatic character of the ring. |

Note: The predicted chemical shifts are based on general principles and data from similar structures. Authoritative experimental values are reported by Prabavathi and Nilufer (2015).[2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For AMMP, all six carbon atoms are chemically non-equivalent and should produce six distinct signals.

-

Sample Preparation: A more concentrated sample is typically required. Dissolve 20-50 mg of AMMP in ~0.7 mL of deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer equipped with a broadband probe, tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition: Employ a standard single-pulse experiment with proton decoupling (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) may be necessary to observe quaternary carbons, which relax more slowly.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the chemical shifts to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| 1 | ~ 170 - 172 | C4 | The carbon atom bonded to both a ring nitrogen and the highly electronegative oxygen atom is the most deshielded. |

| 2 | ~ 168 - 170 | C6 | This carbon, attached to two nitrogen atoms, also appears significantly downfield. |

| 3 | ~ 162 - 164 | C2 | The carbon bearing the amino group is highly deshielded due to the adjacent nitrogen atoms. |

| 4 | ~ 85 - 90 | C5 | This is the only C-H carbon in the ring. It is the most upfield of the ring carbons. |

| 5 | ~ 53 - 55 | -OCH₃ | The methoxy carbon appears in the typical aliphatic region for carbons bonded to oxygen. |

| 6 | ~ 23 - 25 | C6-CH₃ | The methyl carbon attached to the ring appears in the upfield aliphatic region. |

Note: The predicted chemical shifts are based on general principles. Authoritative experimental values are reported by Prabavathi and Nilufer (2015).[2]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation that corresponds to the energy of molecular vibrations (stretching, bending, rocking). FTIR and FT-Raman are complementary techniques that provide a detailed fingerprint of AMMP.

-

Sample Preparation: Grind 1-2 mg of dry AMMP with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

The vibrational spectra of AMMP have been recorded and analyzed in detail, with assignments supported by DFT calculations.[2] A similar study on a related copper complex also provides insight into the vibrational modes of the AMMP ligand.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~ 3450 - 3300 | Medium-Strong | N-H | Asymmetric & Symmetric Stretch |

| ~ 3050 - 3000 | Weak-Medium | C-H (Aromatic) | Stretch |

| ~ 2980 - 2850 | Medium | C-H (Aliphatic) | Asymmetric & Symmetric Stretch |

| ~ 1640 - 1600 | Strong | C=N, C=C | Ring Stretching |

| ~ 1580 | Strong | NH₂ | Scissoring (Bending) |

| ~ 1250 | Strong | C-O | Asymmetric Stretch |

| ~ 1050 | Medium | C-O | Symmetric Stretch |

Note: Values are representative and based on published data for AMMP and related pyrimidines.[2]

Caption: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecular weight and elucidate the structure.

-

Sample Introduction: Introduce a small amount of AMMP into the ion source, typically via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.

-

Ionization: Bombard the vaporized sample with a beam of 70 eV electrons. This energy is sufficient to ionize the molecule and induce reproducible fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

The mass spectrum of AMMP is expected to show a molecular ion peak corresponding to its molecular weight (139.16).

-

Molecular Ion (M⁺•): The peak at m/z 139 confirms the molecular weight of the compound. As it contains an odd number of nitrogen atoms (3), the molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.

-

Key Fragments: The fragmentation is driven by the stability of the aromatic ring and the nature of the substituents.

| m/z | Proposed Fragment | Rationale |

| 139 | [C₆H₉N₃O]⁺• | Molecular Ion (M⁺•) |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group or the C6-methyl group. |

| 110 | [M - CHO]⁺ | Loss of a formyl radical, likely involving rearrangement of the methoxy group. |

| 96 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 124 fragment. |

digraph "MS_Fragmentation" { graph [splines=ortho]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#EA4335", penwidth=1.5];M [label="AMMP\nm/z = 139"]; F1 [label="[M - CH₃]⁺\nm/z = 124"]; F2 [label="[M - CHO]⁺\nm/z = 110"]; F3 [label="[M - CH₃ - CO]⁺\nm/z = 96"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •CHO"]; F1 -> F3 [label="- CO"]; }

Caption: A plausible EI fragmentation pathway for this compound.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a unique and unambiguous fingerprint for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (NH₂, OCH₃, C=N), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This guide, grounded in authoritative experimental and theoretical studies, serves as a reliable technical resource for the scientific community.

References

- 1. Quantum chemical calculations on elucidation of molecular structure and spectroscopic insights on this compound and 2-amino-5-bromo-6-methyl-4-pyrimidinol--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Molecular Docking, IR Spectroscopy and DFT Calculations of a Novel 2D Layered Hybrid Compound (C6H10N3O)(2)Cu2Cl6 | AVESİS [avesis.bozok.edu.tr]

Physical properties of 2-Amino-4-methoxy-6-methylpyrimidine (melting point, solubility)

An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-methoxy-6-methylpyrimidine

Introduction

This compound is a pyrimidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] As with any compound intended for pharmaceutical or research applications, a thorough understanding of its fundamental physical properties is a critical prerequisite for its successful application. Properties such as melting point and solubility are not merely data points; they are foundational pillars that dictate a compound's purity, influence its bioavailability, and guide its formulation and process development.[3][4][5][6]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known physical characteristics of this compound. It details established methodologies for the experimental determination of these properties, explaining the scientific rationale behind each step to ensure both accuracy and reproducibility.

Core Physical Properties

The physical properties of a compound provide the first line of assessment for its identity and purity. For crystalline solids, the melting point is a sharp, characteristic indicator, while solubility dictates how the compound will behave in various biological and chemical systems.

Data Summary

The known physical properties of this compound are summarized below. This data is essential for initial experimental design and for establishing baseline parameters for quality control.

| Physical Property | Value | Source(s) |

| Melting Point | 156-158 °C | [1][2][7] |

| Solubility | Methanol: Soluble at 1% concentration. The resulting solution is described as clear to very slightly hazy and colorless to yellow. | [1][2] |

| Water: A purification method involves recrystallization from water, which implies that it has some solubility in hot water and is less soluble in cold water. | [1][2] |

The Scientific Imperative: Why Melting Point and Solubility Matter

In the realm of drug development, these two physical properties are paramount.

-

Melting Point as an Indicator of Purity: A pure crystalline substance exhibits a sharp, well-defined melting point, typically within a narrow range of 1-2°C.[8] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[8][9] Therefore, an accurate melting point determination is a rapid and cost-effective method to gauge the purity of a synthesized batch of this compound.[9]

-

Solubility and Bioavailability: For a drug to be effective, particularly when administered orally, it must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[4][6] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[5][10] Understanding the solubility of this compound in various solvents—from polar protic (like water) to polar aprotic and non-polar systems—is crucial for designing appropriate formulations and predicting its behavior in biological systems.[5][11]

Experimental Protocols for Property Determination

The following sections provide detailed, field-proven methodologies for the accurate determination of the melting point and solubility of this compound.

Melting Point Determination: The Capillary Method

This protocol describes the use of a modern digital melting point apparatus, a standard and reliable technique in chemical research.

Causality Behind the Method: The principle relies on controlled heating of a finely powdered sample while observing the precise temperature range over which the solid-to-liquid phase transition occurs.[9] A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in the form of a fine powder to ensure uniform heat transfer.[9] If necessary, gently crush any coarse crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the closed end. The packed sample height should be no more than 1-2 mm for optimal results.[8][12]

-

-

Initial (Rapid) Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[13] This initial run prevents spending excessive time on precise measurements far from the actual melting point.

-

-

Precise Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Insert a new capillary tube with a fresh sample.

-

Set the heating rate to a much slower pace (e.g., 1-2°C per minute) once the temperature is within 10-15°C of the expected melting point.[12]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1 - T2.

-

Self-Validating System: A narrow melting point range (≤ 2°C) is a strong indicator of high purity.[8] If the observed melting point is depressed and the range is broad, the sample likely contains impurities and may require further purification, such as recrystallization.

Caption: Workflow for Experimental Melting Point Determination.

Solubility Determination: A Systematic Approach

This protocol outlines a qualitative and semi-quantitative method to characterize the solubility of this compound in various solvents, which is crucial for understanding its chemical behavior.

Causality Behind the Method: The principle "like dissolves like" governs solubility.[14] The polarity of the compound, determined by its functional groups and carbon skeleton, dictates its solubility in solvents of varying polarities. The presence of acidic or basic functional groups allows for solubility in aqueous bases or acids, respectively, due to the formation of water-soluble salts.[15]

Step-by-Step Methodology:

-

Initial Test in Water:

-

Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a test tube.

-

Add a measured volume of deionized water (e.g., 1 mL) in portions, agitating vigorously after each addition.[16]

-

Observe if the solid dissolves completely. If it does, the compound is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[15][17]

-

-

Tests in Aqueous Acid and Base (if insoluble in water):

-

5% NaOH Solution: In a new test tube, test the compound's solubility in a 5% aqueous sodium hydroxide solution. Solubility indicates the presence of an acidic functional group.

-

5% HCl Solution: If insoluble in water and NaOH, test the compound's solubility in a 5% aqueous hydrochloric acid solution.[16][17] Given that this compound has an amino group (a basic functional group), it is expected to dissolve in dilute acid.

-

-

Tests in Organic Solvents:

-

Systematically test the solubility in a range of organic solvents with varying polarities. Good starting choices include:

-

Methanol (Polar, protic)

-

Acetone (Polar, aprotic)

-

Dichloromethane (Slightly polar)

-

Toluene (Non-polar)

-

-

Follow the same procedure as the water test, adding a known mass of solute to a known volume of solvent.

-

-

Reporting Results:

-

Report solubility qualitatively (e.g., soluble, partially soluble, insoluble).

-

For a more quantitative measure, determine the concentration at which the compound is soluble (e.g., soluble at 10 mg/mL, or 1% w/v, as reported for methanol).

-

Caption: Logical Workflow for Solubility Classification.

Conclusion

The physical properties of this compound, specifically its melting point of 156-158 °C and its defined solubility profile, are critical parameters for its use in research and development. The melting point serves as a reliable checkpoint for purity, while its solubility characteristics are fundamental to the design of formulations and the prediction of its biological activity. By employing the systematic and validated experimental protocols detailed in this guide, researchers and scientists can ensure the generation of accurate and reproducible data, thereby accelerating the path from discovery to application.

References

- 1. This compound | 7749-47-5 [amp.chemicalbook.com]

- 2. This compound CAS#: 7749-47-5 [m.chemicalbook.com]

- 3. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmpas.com [jmpas.com]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chm.uri.edu [chm.uri.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

An In-Depth Technical Guide to 2-Amino-4-methoxy-6-methylpyrimidine: From Discovery to its Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxy-6-methylpyrimidine is a heterocyclic organic compound of significant interest in medicinal and agricultural chemistry. As a substituted pyrimidine, it belongs to a class of compounds that are fundamental building blocks of nucleic acids, the very blueprint of life.[1] This inherent biological relevance has made pyrimidines a fertile ground for the discovery of novel therapeutic agents and other bioactive molecules.[2] The strategic placement of amino, methoxy, and methyl groups on the pyrimidine ring of this compound endows it with specific chemical reactivity, making it a crucial intermediate in the synthesis of a range of important molecules, most notably sulfonamide drugs and sulfonylurea herbicides.[3] This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this versatile chemical entity.

The Genesis of a Key Intermediate: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of pyrimidine chemistry and the revolutionary impact of sulfa drugs. While the first laboratory synthesis of a pyrimidine derivative, barbituric acid, was reported by Grimaux in 1879, the systematic study of pyrimidines began in 1884 with Pinner.[4] His work on the condensation of ethyl acetoacetate with amidines laid the foundation for the synthesis of a vast array of substituted pyrimidines.

The true significance of aminopyrimidines as pharmaceutical building blocks became apparent with the dawn of the sulfa drug era in the 1930s. The discovery of Prontosil's antibacterial activity in 1935 by Gerhard Domagk marked a turning point in medicine, heralding the age of chemotherapy.[5][6] This discovery spurred a massive synthetic effort to create more potent and less toxic sulfonamide derivatives. Researchers quickly realized that modifying the sulfanilamide structure, particularly by introducing heterocyclic rings, could dramatically enhance antibacterial activity.

While a definitive first synthesis of this compound is not readily identifiable in seminal, early publications, its emergence is a logical progression of the intensive research into pyrimidine-based sulfonamides that occurred from the 1940s onwards. The general synthetic strategies for 2-aminopyrimidines, involving the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine, were well-established by this time. The specific combination of reagents to yield the title compound would have been a part of the systematic exploration of this chemical space in the quest for novel drug candidates.

Physicochemical and Spectroscopic Profile

This compound is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [7][8][9] |

| Molecular Weight | 139.16 g/mol | [8][9] |

| Melting Point | 156-158 °C | [10] |

| CAS Number | 7749-47-5 | [7][8][9] |

| Solubility | Soluble in methanol |

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include N-H stretching vibrations for the primary amine, C-H stretching for the methyl and methoxy groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy group.[1][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum typically shows distinct signals for the methyl protons, methoxy protons, the pyrimidine ring proton, and the amino protons. The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.[13][14][15]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[2][16]

Synthesis of this compound: A Practical Approach

The synthesis of 2-aminopyrimidines is a well-established area of organic chemistry, with the most common and historically significant method being the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine. This approach, often referred to as the Pinner synthesis, remains a cornerstone for the preparation of this class of compounds.[4]

One prevalent laboratory and industrial-scale synthesis of this compound involves the reaction of guanidine with a β-ketoester, such as methyl acetoacetate, followed by subsequent methylation. A more direct route, however, utilizes a pre-functionalized 1,3-dielectrophile.

Below is a representative experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Guanidine nitrate

-

Diethyl malonate

-

Sodium methoxide

-

Methanol

-

Dimethyl carbonate

-

Hydrochloric acid

-

Ethyl acetate

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [14]

-

In a 500 mL four-necked flask, combine guanidine nitrate (e.g., 1.2 molar equivalents) and diethyl malonate (1 molar equivalent).

-

Add anhydrous methanol and stir the mixture to form a solution.

-

Slowly add a solution of sodium methoxide in methanol (e.g., 3 molar equivalents relative to guanidine nitrate) dropwise to the mixture at a controlled temperature (e.g., 60 °C).

-

After the addition is complete, heat the reaction mixture to reflux (approximately 68 °C) for 3.5 hours.

-

After reflux, distill off the methanol.

-

To the remaining solid, add water to dissolve the product.

-

Filter the solution to remove any insoluble impurities.

-

Adjust the pH of the filtrate to 5-6 with a dilute solution of hydrochloric acid to precipitate the product.

-

Collect the white precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.

Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine [14]

-

In a high-pressure autoclave, place the 2-amino-4,6-dihydroxypyrimidine obtained from Step 1.

-

Add dimethyl carbonate (e.g., a 4-fold molar excess).

-

Heat the mixture to 200 °C and maintain this temperature for 8 hours.

-

After cooling, filter the reaction mixture to remove any insoluble solids.

-

Distill the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield pure 2-amino-4,6-dimethoxypyrimidine.

Note: This is a generalized procedure, and specific reaction conditions may need to be optimized for yield and purity.

Caption: Synthetic workflow for this compound.

A Cornerstone in Drug Development: The Synthesis of Sulfamethoxydiazine

The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of sulfonamide antibiotics. A prominent example is sulfamethoxydiazine (also known as sulfameter), a long-acting sulfonamide used in the treatment of urinary tract infections and leprosy.[17][18]

The synthesis of sulfamethoxydiazine involves the condensation of this compound with a sulfonyl chloride derivative of sulfanilamide.

Experimental Protocol: Synthesis of Sulfamethoxydiazine

Materials:

-

This compound

-

p-Acetamidobenzenesulfonyl chloride

-

Pyridine

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethanol

Step 1: Condensation Reaction

-

Dissolve this compound in pyridine.

-

To this solution, add p-acetamidobenzenesulfonyl chloride portion-wise while stirring and maintaining the temperature below 40 °C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the N-acetylated intermediate.

-

Collect the precipitate by filtration, wash with water, and dry.

Step 2: Hydrolysis

-

Suspend the N-acetylated intermediate in a solution of sodium hydroxide.

-

Heat the mixture to reflux for approximately one hour to hydrolyze the acetyl group.

-

After cooling, filter the solution.

-

Acidify the filtrate with hydrochloric acid to precipitate sulfamethoxydiazine.

-

Collect the crude product by filtration and wash with water.

-

Recrystallize the crude product from ethanol to obtain pure sulfamethoxydiazine.

Caption: Synthetic pathway to Sulfamethoxydiazine.

Mechanism of Action: The Role of the Pyrimidine Moiety in Sulfonamides

Sulfonamide drugs, including sulfamethoxydiazine, function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[5][17] This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.

The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate for DHPS, allows them to bind to the active site of the enzyme, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect.[17]

The pyrimidine moiety in sulfamethoxydiazine and other related sulfa drugs plays a critical role in their pharmacokinetic and pharmacodynamic properties. The electronic nature and substitution pattern of the pyrimidine ring can influence the acidity of the sulfonamide nitrogen, which in turn affects the drug's solubility, protein binding, and potency. The 4-methoxy and 6-methyl substituents on the pyrimidine ring of this compound are thus not merely passive components but are integral to the biological activity of the final drug molecule.

Caption: Mechanism of action of sulfonamide drugs.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the development of molecules vital to human health and agriculture. Its history is woven into the fabric of the sulfonamide revolution, and it continues to be a key intermediate in the synthesis of important bioactive compounds. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working in the fields of drug discovery and development. As the search for new and more effective therapeutic agents continues, the versatile pyrimidine scaffold, exemplified by molecules like this compound, will undoubtedly remain a central focus of synthetic and medicinal chemistry.

References

- 1. This compound(7749-47-5) IR2 spectrum [chemicalbook.com]

- 2. This compound(7749-47-5) MS [m.chemicalbook.com]

- 3. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 7749-47-5 [amp.chemicalbook.com]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]

- 15. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR [m.chemicalbook.com]

- 16. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Sulfamethazine? [synapse.patsnap.com]

- 18. Sulfametoxydiazine - Wikipedia [en.wikipedia.org]

Quantum Chemical Blueprint: A Technical Guide to the In-Silico Analysis of 2-Amino-4-methoxy-6-methylpyrimidine

Foreword: Bridging Theory and Application in Drug Discovery

In the modern pharmaceutical landscape, the journey from a promising molecule to a market-approved therapeutic is arduous and expensive. Pyrimidine derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous antiviral, anticancer, and antibacterial agents.[1][2] The specific molecule of interest, 2-Amino-4-methoxy-6-methylpyrimidine (AMMP), with its distinct pattern of electron-donating and withdrawing groups, presents a compelling case for in-depth computational analysis. Understanding its electronic structure, reactivity, and intermolecular interaction potential is paramount for predicting its behavior in a biological system.

This technical guide serves as a comprehensive manual for researchers, scientists, and drug development professionals, detailing the application of quantum chemical calculations to elucidate the multifaceted nature of AMMP. We move beyond a mere recitation of methods, providing a narrative grounded in the causality of computational choices. By integrating Density Functional Theory (DFT) and Hartree-Fock (HF) methodologies, we aim to construct a robust, self-validating computational model that not only predicts molecular properties but also provides a foundational understanding for future drug design and optimization efforts.

The Subject Molecule: this compound (AMMP)

AMMP is a substituted pyrimidine with the chemical formula C₆H₉N₃O. Its structure, characterized by an amino group, a methoxy group, and a methyl group attached to the pyrimidine ring, dictates its electronic and steric properties. These substituents modulate the electron density of the aromatic ring, influencing its reactivity and potential as a pharmacophore.

| Property | Value | Source |

| CAS Number | 7749-47-5 | [3][4][5] |

| Molecular Formula | C₆H₉N₃O | [3][5] |

| Molecular Weight | 139.16 g/mol | [3][5] |

| Melting Point | 156-158 °C | |

| SMILES String | COc1cc(C)nc(N)n1 |

A thorough understanding of this molecule begins with a precise model of its three-dimensional structure and electronic distribution, which is where quantum chemical calculations become indispensable.

The Computational Gauntlet: Selecting the Right Tools for the Job

The accuracy of any quantum chemical prediction hinges on the chosen theoretical method and basis set.[6][7] This section outlines our approach, emphasizing the rationale behind each selection to ensure a balance between computational cost and predictive accuracy.

Theoretical Frameworks: DFT and Hartree-Fock

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its favorable balance of accuracy and computational efficiency.[7][8] Unlike methods that calculate the full electronic wavefunction, DFT determines the electronic energy based on the electron density. We will employ the B3LYP functional, a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals.[9][10] This functional is well-benchmarked for organic molecules and provides reliable results for geometry, vibrational frequencies, and electronic properties.[9]